molecular formula C11H14O4 B192394 Sinapyl alcohol CAS No. 537-33-7

Sinapyl alcohol

Cat. No. B192394
CAS RN: 537-33-7
M. Wt: 210.23 g/mol
InChI Key: LZFOPEXOUVTGJS-ONEGZZNKSA-N
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Description

Sinapyl alcohol is an organic compound structurally related to cinnamic acid . It is biosynthesized via the phenylpropanoid biochemical pathway, with its immediate precursor being sinapaldehyde . This phytochemical is one of the monolignols, which are precursors to lignin or lignans .


Synthesis Analysis

The cinnamyl alcohol dehydrogenase (CAD) is a key enzyme in lignin biosynthesis as it catalyzes the final step in the synthesis of monolignols . The CAD gene family has been studied in Arabidopsis thaliana, Oryza sativa, and partially in Populus . The comparison of the cinnamyl alcohol synthesis ability of different strains was performed under various conditions .


Molecular Structure Analysis

Sinapyl alcohol has a molecular formula of C11H14O4 and an average mass of 210.227 Da . It is derived from the polyphenolic monolignols or hydroxy cinnamyl alcohols, which in turn are synthesized from phenylalanine derived from the shikimate biosynthetic pathway .


Chemical Reactions Analysis

Sinapyl alcohol, a monolignol, is a primary lignin monomer . It participates in the initial stages in the biosynthesis of lignin . Coupling reactions of sinapyl alcohol and sinapyl p-hydroxybenzoate have been reported .


Physical And Chemical Properties Analysis

Sinapyl alcohol has a chemical formula of C11H14O4 and a molar mass of 210.226 . It appears as a colorless solid with a melting point ranging from 61 to 65 °C .

Scientific Research Applications

Role in Plant Metabolism and Lignin Synthesis

Sinapyl alcohol plays a crucial role in plant metabolism, particularly in the Brassicaceae family. It acts as an intermediate in pathways leading to sinapoyl esters and lignin synthesis. Glucosyltransferases are key in transforming sinapic acid and sinapyl alcohol into intermediates for sinapoylmalate, sinapoylcholine, and lignin synthesis. The identification of genes encoding these enzymes offers insights into manipulating sinapate metabolism and lignin biology in plants like Arabidopsis (Lim et al., 2001).

Contribution to Lignin Polymerization

Sinapyl alcohol contributes to the formation of syringyl units in lignins, a key structural component in plant cell walls. For instance, metabolic engineering in pine tracheary elements enabled the synthesis of sinapyl alcohol, which is not normally used in lignification in conifers. This led to the production of hardwood-like lignins, potentially enhancing biomass processing for biofuel production and chemical pulping (Wagner et al., 2015).

Chemical Synthesis and Characterization

Sinapyl alcohol has been synthesized from commercially available sinapaldehyde using methods like borohydride exchange resin in methanol. This makes it accessible to researchers for various applications, including understanding its role in lignin biosynthesis and exploring its potential in other fields (Kim & Ralph, 1996).

Potential Medical Applications

While your requirements exclude drug use and dosage information, it's notable that sinapyl alcohol and its derivatives have been studied for their potential medicinal properties, such as anti-inflammatory and antinociceptive effects (Choi et al., 2004).

Biomimetic Oxidative Studies

Studies on biomimetic oxidations of sinapyl alcohol with agents like silver oxide have contributed to understanding the formation of β-O-4 structures in lignin. This research aids in comprehending lignin biosynthesis and exploring applications in biomass processing and lignin valorization (Kishimoto et al., 2015).

Safety And Hazards

Sinapyl alcohol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Lignin, the second richest biopolymer on earth, after cellulose, and the primary deposition on the secondary cell wall structure of plants, is composed of complex phenolic compounds . Its composition makes it an important natural renewable raw material for the production of a number of commodity products . The scientific community has been attracted to cellulose because of its abundance, adaptability, sustainability, and affordability .

properties

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFOPEXOUVTGJS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314695
Record name trans-Sinapyl alcohol
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sinapyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013070
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sinapyl alcohol

CAS RN

20675-96-1, 537-33-7
Record name trans-Sinapyl alcohol
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Record name Sinapic alcohol
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Record name trans-Sinapyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3,5-dimethoxycinnamyl alcohol
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Record name SINAPYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
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Record name Sinapyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 - 65 °C
Record name Sinapyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,300
Citations
W Aoyama, S Sasaki, S Matsumura, T Mitsunaga… - Journal of Wood …, 2002 - Springer
… CWPO-C polymerized oligomeric sinapyl alcohol (S-oligo) … coniferyl alcohol, produced sinapyl alcohol dimers, rather than … C is an isoenzyme specific to sinapyl alcohol that polymerizes …
Number of citations: 60 link.springer.com
CP Rodrigo, WH James III, TS Zwier - Journal of the American …, 2011 - ACS Publications
Single-conformation spectroscopy of the three lignin monomers (hereafter “monolignols”) p-coumaryl alcohol (pCoumA), coniferyl alcohol (ConA), and sinapyl alcohol (SinA) has been …
Number of citations: 39 pubs.acs.org
HB Zou, SY Dong, CX Zhou, LH Hu, YH Wu… - Bioorganic & medicinal …, 2006 - Elsevier
… Five series totalling 51 of sinapyl alcohol derivatives were designed and synthesized. Their … Certain sinapyl alcohol derivatives showed significant cytotoxic activities. Compound 14d …
Number of citations: 31 www.sciencedirect.com
U Takahama, T Oniki, H Shimokawa - Plant and cell physiology, 1996 - academic.oup.com
… This report deals with possible mechanisms for the oxidation of sinapyl alcohol to lignin in … tabacum, sinapyl alcohol can be directly oxidized by apoplastic peroxidases. By contrast, in …
Number of citations: 85 academic.oup.com
A Yamaguchi, T Kishimoto, D Urabe - Journal of Agricultural and …, 2023 - ACS Publications
Elucidating the detailed structure and formation mechanism of lignin, especially understudied syringyl (S) lignin, advances our knowledge of lignocellulosic biomass. To examine the …
Number of citations: 3 pubs.acs.org
L Li, XF Cheng, J Leshkevich, T Umezawa… - The Plant …, 2001 - academic.oup.com
… Here, we report the isolation of a novel aspen gene (PtSAD) encoding sinapyl alcohol dehydrogenase (SAD), which is phylogenetically distinct from aspen CAD (PtCAD). Liquid …
Number of citations: 329 academic.oup.com
Y Zhao, X Hao, W Lu, J Cai, H Yu… - Journal of natural …, 2002 - ACS Publications
… sinapyl alcohol analogues named nelumols B−E (1−4) and three known sinapyl alcohol … Total syntheses of cytotoxic geranyloxy sinapyl alcohol (6) and geranyloxy sinapyl aldehyde …
Number of citations: 31 pubs.acs.org
L Yang, M Lin, H Zhang, C Wang, L Shi, W Lan… - Industrial Crops and …, 2021 - Elsevier
… sinapyl alcohol, to form dimeric products. Here we investigated in detail the ferulate-sinapyl alcohol … In a biomimetic oxidative system, sinapyl alcohol (SA) reacted with ethyl ferulate (FA)…
Number of citations: 6 www.sciencedirect.com
F Lu, J Ralph, K Morreel, E Messens… - Organic & biomolecular …, 2004 - pubs.rsc.org
… We have provided preliminary evidence (to be more fully documented this year, Lu and Ralph unpublished) that the high level of 9-acetylation in kenaf lignins arises, at least in …
Number of citations: 102 pubs.rsc.org
K Gao, WS Wang, ZJ Jia - Phytochemistry, 1998 - Elsevier
… They were identified as fl-sitosterol, stigrnasterol, 4-O-geranyl-coniferyl alcohol (1) and 4-O-geranyl-sinapyl alcohol (6) [8], as well as six new coniferyl and sinapyl alcohol derivatives …
Number of citations: 30 www.sciencedirect.com

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